Corticotropin-releasing factor is encoded by the CRH gene in humans. It was first isolated from the ovine hypothalamus in 1981 by Vale et al. The human form of this peptide is structurally similar to that found in other species, including rats and mice, differing only by a few amino acids . Corticotropin-releasing factor is classified as a neuropeptide and belongs to the family of corticotropin-releasing factors, which are involved in various physiological processes including stress response, reproduction, and immune function .
Corticotropin-releasing factor is synthesized as a precursor protein known as prepro-CRH, which consists of 196 amino acids. This precursor undergoes proteolytic cleavage to yield the active 41-amino acid peptide . The synthesis occurs predominantly in the paraventricular nucleus of the hypothalamus, where it is released into the hypothalamo-hypophyseal portal circulation. This release stimulates the anterior pituitary to produce adrenocorticotropic hormone, which subsequently acts on the adrenal glands to produce cortisol and other glucocorticoids .
The biosynthesis of corticotropin-releasing factor can be influenced by various factors including stressors, hormonal signals, and neurotransmitter activity. For instance, studies have shown that treatment with phytohemagglutinin can increase corticotropin-releasing factor mRNA levels in human T-lymphocytes, suggesting an immunomodulatory role for this peptide .
The molecular structure of corticotropin-releasing factor consists of a linear chain of 41 amino acids with a molecular weight of approximately 4758 Da. The complete amino acid sequence is:
This sequence exhibits high conservation across species, indicating its fundamental biological importance . The structure includes several functional domains that facilitate its interaction with specific receptors in target tissues.
Corticotropin-releasing factor primarily interacts with two types of receptors: corticotropin-releasing hormone receptor 1 and corticotropin-releasing hormone receptor 2. These receptors are G protein-coupled receptors that mediate various physiological responses upon activation by corticotropin-releasing factor. The binding of corticotropin-releasing factor to its receptors triggers intracellular signaling cascades involving cyclic adenosine monophosphate production and protein kinase activation, leading to physiological effects such as increased adrenocorticotropic hormone secretion and modulation of stress responses .
The mechanism of action for corticotropin-releasing factor involves its release from hypothalamic neurons into the portal circulation, where it reaches the anterior pituitary gland. Upon binding to its receptors on pituitary corticotropes, it stimulates the synthesis and secretion of adrenocorticotropic hormone. This hormone then travels through the bloodstream to the adrenal glands, prompting them to produce cortisol—a key hormone involved in stress response regulation .
Additionally, corticotropin-releasing factor influences other physiological processes such as appetite suppression, anxiety modulation, and enhancement of cognitive functions during stress . Its role extends beyond the central nervous system; it has been identified in peripheral tissues like T-lymphocytes and placenta, indicating its involvement in immune responses and reproductive functions .
Corticotropin-releasing factor exists as a powder with high purity (≥95% as determined by high-performance liquid chromatography). It has a molecular formula of with specific physical properties that include solubility in aqueous solutions at physiological pH levels. The stability of this peptide can be affected by factors such as temperature and pH; therefore, proper storage conditions are essential for maintaining its biological activity .
Corticotropin-releasing factor has significant applications in various fields of research:
Moreover, corticotropin-releasing factor has been implicated in potential therapeutic strategies for conditions like Alzheimer's disease due to its neuroprotective effects against amyloid-beta-induced cell death . Its measurement is also being explored as a biomarker for various diseases including neuroendocrine tumors .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3